molecular formula C23H21BrClN5O2 B2397889 9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 920482-10-6

9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2397889
CAS RN: 920482-10-6
M. Wt: 514.81
InChI Key: VBCVTOYADHHECD-UHFFFAOYSA-N
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Description

9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H21BrClN5O2 and its molecular weight is 514.81. The purity is usually 95%.
BenchChem offers high-quality 9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

The unique structure of this compound, with its fused heterocyclic rings, makes it a promising candidate for drug development. Researchers explore its potential as an antitumor agent, kinase inhibitor, or modulator of cellular pathways. The carbazole scaffold has been associated with biological activity, and modifications to this molecule could lead to novel therapeutic agents .

Material Science

Imidazopyridines, like our compound, find applications in material science due to their structural characteristics. They can serve as building blocks for organic semiconductors, light-emitting materials, and conductive polymers. Researchers investigate their electronic properties, solubility, and stability for use in optoelectronic devices .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 2-chlorobenzaldehyde with 1,7-dimethylxanthine to form 9-(2-chlorobenzyl)-1,7-dimethylxanthine. This intermediate is then reacted with 4-bromobenzyl bromide to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "1,7-dimethylxanthine", "4-bromobenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 1,7-dimethylxanthine in the presence of a base such as potassium carbonate to form 9-(2-chlorobenzyl)-1,7-dimethylxanthine.", "Step 2: Reaction of 9-(2-chlorobenzyl)-1,7-dimethylxanthine with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate to form the final product, 9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione." ] }

CAS RN

920482-10-6

Product Name

9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C23H21BrClN5O2

Molecular Weight

514.81

IUPAC Name

9-(4-bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21BrClN5O2/c1-14-11-28(17-9-7-16(24)8-10-17)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-5-3-4-6-18(15)25/h3-10,14H,11-13H2,1-2H3

InChI Key

VBCVTOYADHHECD-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

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